N'-(2-methoxy-2-phenylacetyl)thiophene-2-carbohydrazide
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Overview
Description
N’-(2-methoxy-2-phenylacetyl)thiophene-2-carbohydrazide is a chemical compound that belongs to the class of thiophene derivatives. Thiophene derivatives are known for their diverse applications in various fields such as medicinal chemistry, materials science, and organic synthesis. This compound is characterized by the presence of a thiophene ring, a methoxy group, and a phenylacetyl group, which contribute to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-(2-methoxy-2-phenylacetyl)thiophene-2-carbohydrazide typically involves the reaction of thiophene-2-carbonyl chloride with a hydrazide derivative. The reaction is carried out in the presence of a base such as sodium hydroxide in a solvent like dichloromethane. The reaction mixture is stirred at low temperatures (0°C) initially and then allowed to reach room temperature to complete the reaction .
Industrial Production Methods
While specific industrial production methods for N’-(2-methoxy-2-phenylacetyl)thiophene-2-carbohydrazide are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using industrial-grade reagents, and employing large-scale reactors to ensure efficient production.
Chemical Reactions Analysis
Types of Reactions
N’-(2-methoxy-2-phenylacetyl)thiophene-2-carbohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Substitution reactions may involve reagents like alkyl halides or acyl chlorides in the presence of a base.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohol derivatives.
Substitution: Various substituted thiophene derivatives depending on the substituent introduced.
Scientific Research Applications
N’-(2-methoxy-2-phenylacetyl)thiophene-2-carbohydrazide has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique chemical structure.
Mechanism of Action
The mechanism of action of N’-(2-methoxy-2-phenylacetyl)thiophene-2-carbohydrazide involves its interaction with specific molecular targets. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and molecular targets can vary depending on the specific application and the biological system in which the compound is used .
Comparison with Similar Compounds
Similar Compounds
N’-(2-phenylacetyl)thiophene-2-carbohydrazide: Similar structure but lacks the methoxy group.
Thiophene-2-carbohydrazide: A simpler derivative without the phenylacetyl and methoxy groups.
Uniqueness
N’-(2-methoxy-2-phenylacetyl)thiophene-2-carbohydrazide is unique due to the presence of both the methoxy and phenylacetyl groups, which confer distinct chemical properties and potential biological activities. These functional groups can influence the compound’s reactivity, solubility, and interaction with biological targets, making it a valuable compound for various research applications .
Properties
IUPAC Name |
N'-(2-methoxy-2-phenylacetyl)thiophene-2-carbohydrazide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N2O3S/c1-19-12(10-6-3-2-4-7-10)14(18)16-15-13(17)11-8-5-9-20-11/h2-9,12H,1H3,(H,15,17)(H,16,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FNJPEBLFMMLOKI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(C1=CC=CC=C1)C(=O)NNC(=O)C2=CC=CS2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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